STAT3-IN-14

Description

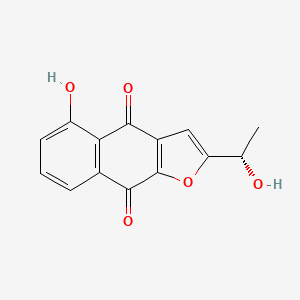

Propriétés

Formule moléculaire |

C14H10O5 |

|---|---|

Poids moléculaire |

258.23 g/mol |

Nom IUPAC |

5-hydroxy-2-[(1S)-1-hydroxyethyl]benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-6,15-16H,1H3/t6-/m0/s1 |

Clé InChI |

XJGFVZBTNKODFQ-LURJTMIESA-N |

SMILES |

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

SMILES isomérique |

C[C@@H](C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

SMILES canonique |

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Origine du produit |

United States |

Foundational & Exploratory

STAT3-IN-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes tumor cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STAT3-IN-1, a selective, orally active inhibitor of STAT3. This document details the rationale behind its design as a resveratrol-caffeic acid hybrid, its inhibitory effects on both STAT3 acetylation and phosphorylation, and its induction of tumor cell apoptosis. Included are comprehensive experimental protocols for its synthesis and biological characterization, alongside quantitative data and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development in the field of STAT3-targeted cancer therapy.

Discovery and Rationale

STAT3-IN-1, also referred to as compound 7d in its initial publication, was developed as a novel small molecule inhibitor targeting the STAT3 signaling pathway. The discovery of STAT3-IN-1 was rooted in a strategy of hybridizing the natural product scaffolds of resveratrol and caffeic acid. This approach aimed to leverage the known anticancer properties of these parent molecules to create a novel chemical entity with enhanced potency and selectivity for STAT3.

The design strategy focused on inhibiting both the acetylation and phosphorylation of STAT3, two key post-translational modifications required for its full transcriptional activity. By targeting these activation mechanisms, STAT3-IN-1 was designed to effectively shut down STAT3-mediated gene transcription, leading to the suppression of tumor growth and the induction of apoptosis.

Quantitative Data

The inhibitory activity of STAT3-IN-1 has been quantified in various cancer cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of STAT3-IN-1

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| HT29 | Colon Cancer | 1.82 | Cell Viability | |

| MDA-MB-231 | Breast Cancer | 2.14 | Cell Viability |

Table 2: In Vivo Antitumor Efficacy of STAT3-IN-1

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| Mouse Xenograft (4T1 cells) | Breast Cancer | 10 and 20 mg/kg, oral administration every other day for two weeks | Arrested tumor growth with no significant loss in body weight |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical regulator of cellular processes. The following diagram illustrates the canonical STAT3 signaling pathway and the points of inhibition by STAT3-IN-1.

STAT3-IN-1: A Technical Guide to Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when constitutively activated, drives oncogenesis by promoting cell proliferation, survival, and immune evasion. Its role in upregulating anti-apoptotic proteins makes it a prime target for cancer therapy. This technical guide provides an in-depth overview of STAT3-IN-1, a selective, orally active small molecule inhibitor of STAT3. We detail its mechanism of action, present its efficacy in inducing apoptosis in cancer cell lines, provide comprehensive experimental protocols for its evaluation, and illustrate key pathways and workflows through detailed diagrams.

Introduction: The Role of STAT3 in Cancer Cell Survival

In normal physiology, STAT3 is a latent cytoplasmic transcription factor activated transiently by cytokines and growth factors. Upon activation via phosphorylation by Janus kinases (JAKs) or other kinases, STAT3 dimerizes, translocates to the nucleus, and binds to DNA to regulate the transcription of genes involved in proliferation, differentiation, and apoptosis.[1] However, in a wide array of human cancers, STAT3 is persistently or constitutively activated.[2]

This aberrant activation is a key driver of the malignant phenotype, largely by preventing programmed cell death, or apoptosis.[3] Constitutively active STAT3 upregulates the expression of a suite of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[4][5] These proteins sequester pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak), preventing the mitochondrial outer membrane permeabilization and subsequent caspase activation required for apoptosis.[5] By inhibiting this survival signaling, STAT3 inhibitors can restore the natural apoptotic balance in cancer cells. STAT3-IN-1 is a potent and selective inhibitor designed to disrupt this oncogenic pathway.[6][7]

Mechanism of Action of STAT3-IN-1

STAT3-IN-1 exerts its anti-cancer effects by directly targeting and inhibiting the STAT3 protein. Its mechanism involves the inhibition of both STAT3 tyrosine phosphorylation and acetylation at lysine 685.[7] This dual inhibition prevents the necessary conformational changes for STAT3 dimerization and its subsequent translocation into the nucleus.

By blocking STAT3's function as a transcription factor, STAT3-IN-1 leads to the significant downregulation of its target genes.[7] This includes a marked reduction in the expression of critical anti-apoptotic proteins like Bcl-2 and Bcl-xL. The resulting shift in the balance of pro- and anti-apoptotic proteins within the cell lowers the threshold for apoptosis, leading to the activation of the caspase cascade and programmed cell death.[4][8] This targeted inhibition makes STAT3-IN-1 an effective inducer of apoptosis in cancer cells that are dependent on the STAT3 signaling pathway for their survival.[6][7]

Quantitative Data Summary

The efficacy of STAT3-IN-1 has been quantified in various cancer cell lines. The following tables summarize the key in vitro data, including the half-maximal inhibitory concentration (IC50) and apoptosis induction rates.

Table 1: In Vitro Cytotoxicity of STAT3-IN-1

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |

| HT-29 | Colorectal Adenocarcinoma | 48 | 1.82[6][7] |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 2.14[6][7] |

Table 2: Apoptosis Induction by STAT3-IN-1 in MDA-MB-231 Cells

| STAT3-IN-1 Concentration (µM) | Treatment Duration (hours) | Total Apoptosis Rate (%) (Early + Late) |

| 0 (Control) | 48 | 3.0[7] |

| 1.0 | 48 | 9.0[7] |

| 2.0 | 48 | 11.2[7] |

| 5.0 | 48 | 20.9[7] |

| 8.0 | 48 | 43.3[7] |

| 10.0 | 48 | 85.2[7] |

Experimental Protocols

The following are representative protocols for evaluating the effects of STAT3-IN-1 on cancer cells.

Cell Culture

-

Cell Lines:

-

MDA-MB-231 (Human Breast Adenocarcinoma): Culture in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS). These cells should be maintained at 37°C in a humidified atmosphere with 0% CO2.[3][9]

-

HT-29 (Human Colorectal Adenocarcinoma): Culture in McCoy's 5A Medium supplemented with 10% FBS. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile 1X Phosphate Buffered Saline (PBS).

-

Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with a complete growth medium, collect the cell suspension, and centrifuge.

-

Resuspend the cell pellet in a fresh medium and seed into new culture flasks at the desired density.[3]

-

Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[3]

-

Drug Treatment: Prepare serial dilutions of STAT3-IN-1 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle-only (e.g., DMSO) wells as a control.[1]

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C.[6]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

-

IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[10]

-

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cell Preparation: Seed 1-2 x 10⁶ cells and treat with various concentrations of STAT3-IN-1 for 48 hours. Include a vehicle-treated negative control.[11]

-

Harvesting: Collect both floating (apoptotic) and adherent cells (after trypsinization). Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS.[11]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

-

Procedure:

-

Cell Lysis: After treatment with STAT3-IN-1, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-STAT3 (Tyr705), total STAT3, Bcl-2, Bcl-xL, cleaved Caspase-3, and a loading control (e.g., β-actin).[13][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Densitometry can be used for semi-quantitative analysis.[14]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Flow cytometry analysis of cell apoptosis using Annexin V-FITC/PI staining [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]

- 10. youtube.com [youtube.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. pubcompare.ai [pubcompare.ai]

STAT3-IN-1: A Technical Guide to Targeting the STAT3 SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a compelling target for cancer therapy. Its constitutive activation is a hallmark of numerous human malignancies, driving tumor cell proliferation, survival, metastasis, and immune evasion. A key event in STAT3 activation is the reciprocal interaction between the SH2 domain of one STAT3 monomer and a phosphotyrosine residue of another, leading to dimerization, nuclear translocation, and transcriptional activation of target genes. STAT3-IN-1 is a potent and selective small molecule inhibitor that targets the STAT3 SH2 domain, thereby disrupting this critical dimerization step. This technical guide provides an in-depth overview of STAT3-IN-1, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

Introduction to STAT3 Signaling and the SH2 Domain

The STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors to their cell surface receptors.[1] This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[2][3] This phosphorylation event creates a binding site for the SH2 domain of another STAT3 monomer.[4] The SH2 domain is a structurally conserved protein domain of approximately 100 amino acids that recognizes and binds to phosphotyrosine-containing motifs.[2][5] The reciprocal binding of the SH2 domain of one STAT3 monomer to the phosphotyrosine of another leads to the formation of stable STAT3 homodimers.[6] These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, regulating the expression of proteins involved in cell cycle progression, apoptosis, and angiogenesis.[1][7]

Constitutive activation of the STAT3 pathway is frequently observed in a wide range of cancers and is associated with poor prognosis.[8] Therefore, inhibiting STAT3 activity, particularly by preventing its dimerization, represents a promising therapeutic strategy.[5] Small molecules designed to bind to the SH2 domain can competitively block the phosphotyrosine-SH2 interaction, thereby preventing STAT3 dimerization and subsequent downstream signaling.[5]

STAT3-IN-1: Mechanism of Action

STAT3-IN-1 is a selective, orally active inhibitor of STAT3.[9][10] Its primary mechanism of action is the disruption of STAT3 dimerization by binding to the SH2 domain.[5] By occupying the phosphotyrosine-binding pocket within the SH2 domain, STAT3-IN-1 prevents the formation of active STAT3 dimers. This, in turn, inhibits the nuclear translocation of STAT3 and the transcription of its target genes, ultimately leading to the induction of apoptosis in tumor cells.[9][10]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

STAT3-IN-1: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a prominent role in a wide range of cellular processes, including proliferation, survival, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. STAT3-IN-1 is a selective, orally active small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor activity. This technical guide provides an in-depth overview of the downstream signaling effects of STAT3-IN-1, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved.

Introduction to STAT3 Signaling

The STAT3 protein is a latent cytoplasmic transcription factor that relays signals from cytokines and growth factors to the nucleus. The canonical activation pathway is initiated by the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their respective cell surface receptors. This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) then forms homo- or heterodimers, translocates to the nucleus, and binds to specific DNA sequences in the promoter regions of target genes to regulate their transcription. This signaling cascade is essential for normal cellular functions, but its aberrant, constitutive activation drives oncogenesis by promoting cell proliferation, preventing apoptosis, inducing angiogenesis, and facilitating immune evasion.

Caption: Canonical STAT3 Signaling Pathway.

STAT3-IN-1: Mechanism of Action

STAT3-IN-1 is an inhibitor that disrupts the normal function of the STAT3 protein. While the precise binding interactions are a subject of ongoing research, evidence suggests that STAT3 inhibitors, in general, function by binding to the SH2 domain of STAT3. This domain is crucial for the dimerization of p-STAT3 molecules. By occupying this site, STAT3-IN-1 prevents the formation of STAT3 dimers, which is a prerequisite for nuclear translocation and DNA binding. Consequently, the transcription of STAT3 target genes is inhibited, leading to the downstream cellular effects observed. STAT3-IN-1 has demonstrated efficacy in various cancer cell lines, with IC50 values in the low micromolar range.

Caption: Inhibitory Mechanism of STAT3-IN-1.

Quantitative Data on STAT3-IN-1 Activity

The efficacy of STAT3-IN-1 has been quantified in various preclinical models. The following tables summarize key data points from published studies.

Table 1: In Vitro Potency of STAT3-IN-1

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| HT29 | Colon Cancer | 1.82 |

| MDA-MB-231 | Breast Cancer | 2.14 | |

Table 2: In Vivo Efficacy of STAT3-IN-1 in a 4T1 Mouse Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Citation |

|---|---|---|---|---|

| 10 | Oral | Every other day for 2 weeks | Arrested tumor growth |

| 20 | Oral | Every other day for 2 weeks | Arrested tumor growth with no obvious body weight loss | |

Downstream Effects of STAT3-IN-1

By inhibiting STAT3, STAT3-IN-1 triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity.

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of STAT3 inhibition is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. STAT3 normally promotes cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and Survivin. Inhibition of STAT3 by STAT3-IN-1 leads to the downregulation of these survival proteins, tipping the cellular balance towards apoptosis. This is often accompanied by the activation of caspases, the executioners of apoptosis.

Furthermore, STAT3 drives cell cycle progression by increasing the expression of key regulatory proteins like Cyclin D1, Cyclin D3, and c-Myc. STAT3-IN-1-mediated inhibition leads to the downregulation of these proteins, causing cells to arrest, typically in the G1 phase of the cell cycle.

Table 3: STAT3 Target Genes Modulated by STAT3 Inhibition

| Gene Category | Target Gene | Function | Effect of STAT3 Inhibition | Citations |

|---|---|---|---|---|

| Anti-Apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis | Downregulation | |

| Survivin (BIRC5) | Inhibit apoptosis, regulate mitosis | Downregulation | ||

| Cell Cycle | Cyclin D1, Cyclin D3 | Promote G1/S transition | Downregulation | |

| c-Myc | Promote cell cycle progression | Downregulation | ||

| Angiogenesis | VEGF | Stimulate new blood vessel formation | Downregulation | |

| Metastasis | MMP2, MMP9 | Degrade extracellular matrix | Downregulation |

| Immune Evasion | PD-L1 | Suppress anti-tumor immunity | Downregulation | |

Inhibition of Angiogenesis and Metastasis

Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels. STAT3 promotes angiogenesis by directly inducing the expression of Vascular Endothelial Growth Factor (VEGF). It also contributes to the metastatic potential of tumor cells by upregulating matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. By blocking

Methodological & Application

Application Note: STAT3-IN-1 for Western Blot Analysis of p-STAT3

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Under normal physiological conditions, the activation of STAT3 is a transient process, initiated by cytokines and growth factors. This activation is primarily mediated by the phosphorylation of a critical tyrosine residue at position 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the homodimerization of STAT3, its translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate target gene expression.

Persistent or constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, where it drives tumor progression, metastasis, and immune evasion. Consequently, STAT3 has emerged as a significant therapeutic target for drug development.

STAT3-IN-1 is a selective, orally active small-molecule inhibitor of STAT3. It has been shown to inhibit STAT3 phosphorylation and induce apoptosis in various cancer cell lines, such as HT29 and MDA-MB-231, with IC50 values in the low micromolar range. This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of STAT3-IN-1 by monitoring the reduction in phosphorylated STAT3 (p-STAT3 Tyr705) levels in cultured cells.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical STAT3 signaling pathway, the inhibitory action of STAT3-IN-1, and the experimental workflow for its evaluation using Western blot.

Quantitative Data Summary

The following table presents representative data from a Western blot experiment designed to quantify the effect of STAT3-IN-1 on STAT3 phosphorylation in MDA-MB-231 breast cancer cells. Cells were treated with increasing concentrations of the inhibitor for 6 hours. Band intensities were measured using densitometry and normalized to the loading control (β-Actin) and then to the untreated control (DMSO).

| Treatment Group | Concentration (µM) | Normalized p-STAT3 (Tyr705) Intensity (Arbitrary Units) | Normalized Total STAT3 Intensity (Arbitrary Units) | Ratio (p-STAT3 / Total STAT3) |

| Vehicle Control | 0 (DMSO) | 1.00 ± 0.05 | 1.02 ± 0.04 | 0.98 |

| STAT3-IN-1 | 1.0 | 0.78 ± 0.06 | 1.01 ± 0.05 | 0.77 |

| STAT3-IN-1 | 2.5 | 0.45 ± 0.04 | 0.99 ± 0.03 | 0.45 |

| STAT3-IN-1 | 5.0 | 0.18 ± 0.03 | 1.03 ± 0.06 | 0.17 |

| STAT3-IN-1 | 10.0 | 0.05 ± 0.02 | 0.98 ± 0.04 | 0.05 |

| Data are represented as mean ± SEM from three independent experiments. |

Detailed Experimental Protocol

This protocol details the steps for performing a Western blot to analyze the inhibition of STAT3 phosphorylation by STAT3-IN-1.

1. Cell Culture and Treatment a. Cell Line: Use a cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, HeLa, HepG2). b. Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂. c. Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. d. Treatment: Prepare stock solutions of STAT3-IN-1 in DMSO. Dilute the stock solution in fresh culture media to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). A vehicle control (DMSO only) must be included. e. Incubation: Aspirate the old media, add the media containing STAT3-IN-1 or vehicle, and incubate for the desired duration (e.g., 6 hours).

2. Protein Extraction (Cell Lysis) a. Aspirate the treatment medium and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the

Application Notes and Protocols for STAT3-IN-1 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when persistently activated, plays a pivotal role in the initiation and progression of numerous human cancers. Its activation promotes cancer cell proliferation, survival, angiogenesis, and immune evasion. Consequently, STAT3 has emerged as a promising therapeutic target for cancer treatment. STAT3-IN-1 is a selective, orally active small molecule inhibitor of STAT3. It has demonstrated the ability to induce apoptosis in cancer cells and arrest tumor growth in preclinical xenograft models, making it a valuable tool for cancer research and drug development.

These application notes provide a comprehensive overview of the use of STAT3-IN-1 in in vivo xenograft models, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Mechanism of Action

STAT3-IN-1 exerts its anti-cancer effects by directly inhibiting the STAT3 signaling pathway. In normal cellular processes, STAT3 is transiently activated by upstream signals such as cytokines (e.g., IL-6) and growth factors (e.g., EGF). This activation involves phosphorylation by Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes.

In many cancers, STAT3 is constitutively activated, leading to the overexpression of genes that promote cell proliferation (e.g., c-Myc, Cyclin D1), inhibit apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1), and stimulate angiogenesis (e.g., VEGF). STAT3-IN-1 is designed to interfere with this process, although the precise binding and inhibitory mechanism is a subject of ongoing research. By blocking STAT3 activity, STAT3-IN-1 effectively downregulates the expression of these oncogenic genes, leading to the suppression of tumor growth.

Data Presentation: In Vivo Efficacy of STAT3 Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of STAT3 inhibitors in various xenograft models. This data is compiled from studies on STAT3-IN-1 and other similar STAT3 inhibitors to provide a comparative overview.

| STAT3 Inhibitor | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| STAT3-IN-1 | 4T1 (Breast) | BALB/c | 10 mg/kg, p.o., q.o.d. x 14 days | Tumor growth arrested | |

| STAT3-IN-1 | 4T1 (Breast) | BALB/c | 20 mg/kg, p.o., q.o.d. x 14 days | Tumor growth arrested | |

| LLL12 | SW480 (Colon) | NOD/SCID | Not specified | 49.67% reduction in tumor weight | |

| LLL12 | HCT116 (Colon) | NOD/SCID | Not specified | 61.89% reduction in tumor weight | |

| C188 | BCM2665 (Breast) | SCID Beige | 12.5 mg/kg + Docetaxel | Significant decrease in tumor volume | |

| BP-1-102 | MDA-MB-231 (Breast) | Nude | 3 mg/kg, p.o., q.d. | Significant tumor growth inhibition | |

| BP-1-102 | A549 (Lung) | Nude | 3 mg/kg, i.v., q.2.d. or q.3.d. | Significant tumor growth inhibition |

*p.o. - oral administration; q.o.d. - every other day; q.d. - every day; i.v. - intravenous. Data for LLL12 is presented as a percentage reduction in tumor weight as reported in the study.

Experimental Protocols

Protocol 1: General Subcutaneous Xenograft Model

This protocol provides a generalized procedure for establishing a subcutaneous xenograft model to evaluate the efficacy of STAT3-IN-1. Specific parameters may need to be optimized based on the cell line and mouse strain used.

Materials:

-

Cancer cell line with constitutive STAT3 activation (e.g., 4T1, MDA-MB-231, HT29)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

-

STAT3-IN-1

-

Vehicle for STAT3-IN-1 formulation (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water, or a solution of DMSO, PEG300, Tween 80, and saline)

-

Sterile syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Anesthetic for animal procedures

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells in their recommended medium until they reach 80-90% conflu

-

STAT3-IN-1: A Comprehensive Guide to Dosing and Administration for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target. STAT3-IN-1 is a potent and selective, orally active inhibitor of STAT3. This document provides detailed application notes and protocols for the preclinical use of STAT3-IN-1, including dosing, administration, and methods for assessing its biological effects in vitro and in vivo.

Mechanism of Action

STAT3-IN-1 is a small molecule inhibitor that selectively targets STAT3. The activation of the STAT3 signaling pathway is initiated by the binding of extracellular ligands, such as cytokines and growth factors, to their cell surface receptors. This triggers a cascade of intracellular signaling events, primarily through the Janus kinase (JAK) family, leading to the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. STAT3-IN-1 exerts its inhibitory effect by interfering with this signaling cascade, leading to the induction of apoptosis in tumor cells.

In Vitro Applications

Potency and Efficacy

The inhibitory activity of STAT3-IN-1 has been quantified in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| HT29 (Colon) | 1.82 | |

| MDA-MB-231 (Breast) | 2.14 |

Preparation of Stock Solutions

For in vitro experiments, STAT3-IN-1 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

| Parameter | Value |

| Solvent | DMSO |

| Solubility in DMSO | 32 mg/mL (67.29 mM) to 95 mg/mL (199.77 mM) |

| Storage | -20°C (powder, 3 years), -80°C (in solvent, 1 year) |

Protocol for Stock Solution Preparation:

-

Warm the vial of STAT3-IN-1 to room temperature.

-

Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

Experimental Protocols

This protocol is to determine the effect of STAT3-IN-1 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., HT29, MDA-MB-231)

-

Complete cell culture medium

-

STAT3-IN-1 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of STAT3-IN-1 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of STAT3-IN-1. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 48-72 hours).

-

Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is to quantify the induction of apoptosis by STAT3-IN-1.

Materials:

-

Cancer cell line of interest

-

STAT3-IN-1 stock solution

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of STAT3-IN-1 (e.g., 0-10 µM) for 48 hours.

-

Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. In MDA-MB-231 cells, treatment with 1, 2, 5, 8, and 10 µM of STAT3-IN-1 for 48 hours resulted in apoptosis rates of 9.0%, 11.2%, 20.9%, 43.3%, and 85.2%, respectively, compared to 3.0% in the control group.

This protocol is to assess the inhibition of STAT3 phosphorylation by STAT3-IN-1.

Materials:

-

Cancer cell line of interest

-

STAT3-IN-1 stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with STAT3-IN-1 at desired concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate. STAT3-IN-1 has been shown to inhibit STAT3 tyrosine phosphorylation in MDA-MB-231 and HT-29 cell lines at concentrations between 0-10 µM after 48 hours.

In

STAT3-IN-1: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. In numerous malignancies, the STAT3 signaling pathway is constitutively activated, contributing to tumor progression and therapeutic resistance. STAT3-IN-1 is a potent and selective small molecule inhibitor of STAT3, demonstrating efficacy in various cancer cell lines. It functions by impeding the acetylation and phosphorylation of STAT3, thereby inducing apoptosis in tumor cells. This document provides detailed application notes and protocols for the utilization of STAT3-IN-1 in cell culture experiments.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₈H₂₉NO₆ |

| Molecular Weight | 475.53 g/mol |

| Solubility | DMSO: up to 95 mg/mL (199.77 mM) |

| Appearance | Crystalline solid |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

STAT3-IN-1 exerts its inhibitory effects on the STAT3 signaling pathway primarily by targeting STAT3 acetylation and phosphorylation. This dual inhibition prevents the dimerization of STAT3, its subsequent translocation to the nucleus, and its binding to DNA, ultimately leading to the downregulation of STAT3 target genes involved in cell survival and proliferation. The inhibition of these critical activation steps triggers the apoptotic cascade in cancer cells that are dependent on STAT3 signaling.

Experimental Protocols

1. Preparation of STAT3-IN-1 Stock Solution

-

Reagents and Materials:

-

STAT3-IN-1 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.76 mg of STAT3-IN-1 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

2. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of STAT3-IN-1 in a specific cell line.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

STAT3-IN-1 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of STAT3-IN-1 in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 to 10 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of STAT3-IN-1.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Quantitative Data: IC₅₀ Values of STAT3-IN-1

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT29 | Colon Cancer | 1.82 |

| MDA-MB-231 | Breast Cancer | 2.14 |

3. Western Blot Analysis of STAT3 Phosphorylation and Downstream Targets

This protocol is to assess the effect of STAT3-IN-1 on the phosphorylation of STAT3 and the expression of its downstream target proteins.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

STAT3-IN-1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Application Notes and Protocols: STAT3-IN-1 Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Aberrant or persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime therapeutic target.[1] The STAT3-IN-1 inhibitor is a small molecule compound designed to target and inhibit STAT3 activity.[2][3] This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively measure the inhibitory effect of STAT3-IN-1 on STAT3 transcriptional activity. This assay is a sensitive and robust method for screening and characterizing potential STAT3 inhibitors.[4][5]

Principle of the Assay

The STAT3 luciferase reporter assay is a widely used method to study gene expression and signaling pathway activity.[4][5] The principle of this assay relies on a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple STAT3 response elements (REs).[1][6] When cells are stimulated with an activator, such as Interleukin-6 (IL-6), endogenous STAT3 is activated through phosphorylation, forms dimers, and translocates to the nucleus.[7][8][9] The activated STAT3 dimers then bind to the STAT3 REs in the reporter plasmid, driving the expression of firefly luciferase. The resulting luminescence is directly proportional to the transcriptional activity of STAT3.[1] To normalize for variations in transfection efficiency and cell number, a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter is co-transfected as an internal control.[1] The inhibitory effect of a compound like STAT3-IN-1 is quantified by the dose-dependent decrease in the normalized firefly luciferase activity.[1]

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is activated by cytokines like IL-6.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. opentrons.com [opentrons.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 9. STAT3 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for STAT3-IN-1 Chromatin Immunoprecipitation (ChIP) Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing STAT3-IN-1, a potent and selective STAT3 inhibitor, in chromatin immunoprecipitation (ChIP) assays. This document is intended to guide researchers in investigating the genome-wide binding of STAT3 and the impact of its inhibition on gene regulation.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of STAT3 activity is implicated in various diseases, particularly cancer, making it a key target for therapeutic development. STAT3-IN-1 is a small molecule inhibitor that targets STAT3, although the precise mechanism of action on its DNA binding activity is a subject of ongoing research. Chromatin immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions where specific proteins, such as STAT3, are bound. By combining ChIP with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), researchers can elucidate the direct target genes of STAT3 and understand how its inhibition by compounds like STAT3-IN-1 alters the transcriptional landscape.

This document provides a detailed protocol for performing a STAT3 ChIP assay in the context of STAT3-IN-1 treatment, enabling the assessment of its efficacy in displacing STAT3 from its target gene promoters.

Key Applications

-

Target Validation: Confirm the engagement of STAT3-IN-1 with STAT3 in a cellular context by demonstrating reduced STAT3 binding at known target gene promoters.

-

Mechanism of Action Studies: Elucidate how STAT3-IN-1 affects the transcriptional regulatory functions of STAT3.

-

Biomarker Discovery: Identify genes and pathways that are most sensitive to STAT3 inhibition by STAT3-IN-1, potentially uncovering novel biomarkers of drug response.

-

Drug Development: Evaluate the potency and specificity of STAT3-IN-1 and similar inhibitors in preclinical models.

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is typically activated by cytokines and growth factors, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it binds to specific DNA sequences to regulate gene expression. STAT3-IN-1 is expected to interfere with this process, leading to a decrease in STAT3's ability to bind to the chromatin.

Caption: A diagram of the STAT3 signaling pathway and the expected points of inhibition by STAT3-IN-1.

Experimental Data Summary

The following tables represent expected quantitative data from a STAT3-IN-1 ChIP-qPCR experiment. The data illustrates a dose-dependent decrease in STAT3 binding to the promoter regions of known target genes, such as c-Myc and Bcl-2, upon treatment with STAT3-IN-1.

Table 1: STAT3 ChIP-qPCR Analysis of Target Gene Promoters

| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |

| c-Myc | Vehicle (DMSO) | 1.5 ± 0.2 | 15.0 |

| STAT3-IN-1 (1 µM) | 0.8 ± 0.1 | 8.0 | |

| STAT3-IN-1 (5 µM) | 0.3 ± 0.05 | 3.0 | |

| Bcl-2 | Vehicle (DMSO) | 1.2 ± 0.15 | 12.0 |

| STAT3-IN-1 (1 µM) | 0.6 ± 0.1 | 6.0 | |

| STAT3-IN-1 (5 µM) | 0.2 ± 0.04 | 2.0 | |

| GAPDH (Negative Control) | Vehicle (DMSO) | 0.1 ± 0.02 | 1.0 |

| STAT3-IN-1 (5 µM) | 0.09 ± 0.03 | 0.9 |

Table 2: Experimental Parameters for STAT3 ChIP Assay

| Parameter | Value |

| Cell Line | MDA-MB-231 (or other relevant cancer cell line) |

| Cell Number per IP | 1 x 107 |

| STAT3-IN-1 Treatment | 1 µM and 5 µM for 24 hours |

| Cross-linking Agent | 1% Formaldehyde |

| Sonication | 20 cycles (30s ON, 30s OFF) |

| STAT3 Antibody | 5 µg per IP |

| IgG Control Antibody | 5 µg per IP |

| Protein A/G Beads | 20 µL per IP |

| qPCR Primers | Designed to amplify ~150 bp of the target promoter |

Detailed Experimental Protocol: STAT3 ChIP Assay with STAT3-IN-1 Treatment

This protocol is adapted from standard ChIP procedures and tailored for the evaluation of STAT3-IN-1.

Caption: A workflow diagram of the Chromatin Immunoprecipitation (ChIP) assay.

Materials:

-

Cell culture reagents

-

STAT3-IN-1 (and vehicle control, e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

ChIP Dilution Buffer

-

Protein A/G magnetic beads

-

Anti-STAT3 antibody (ChIP-grade)

-

Normal Rabbit/Mouse IgG (Isotype control)

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

SYBR Green qPCR Master Mix

-

Primers for target gene promoters and negative control regions

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to reach ~80-90% confluency on the day of the experiment.

-

Treat cells with the desired concentrations of STAT3-IN-1 or vehicle control for the specified duration (e.g., 24 hours).

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Preparation:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Resuspend the cell pellet in Cell Lysis Buffer and

-

Application Notes and Protocols for Investigating STAT3 Localization using STAT3-IN-1 via Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. In its latent state, STAT3 resides in the cytoplasm. Upon activation by upstream cytokines and growth factors, such as Interleukin-6 (IL-6), STAT3 is phosphorylated, leading to its dimerization and subsequent translocation into the nucleus. Once in the nucleus, STAT3 dimers bind to specific DNA sequences to regulate the transcription of target genes. Consequently, the subcellular localization of STAT3 is a critical indicator of its activation status and functional activity.

STAT3-IN-1 is a potent and selective small molecule inhibitor of STAT3. Its mechanism of action is understood to involve the inhibition of STAT3 activity, which ultimately interferes with its signaling cascade. By disrupting STAT3 function, STAT3-IN-1 is expected to prevent the nuclear accumulation of activated STAT3, making it a valuable tool for studying STAT3-dependent signaling pathways and a potential therapeutic agent in diseases characterized by aberrant STAT3 activation, such as cancer.

These application notes provide a comprehensive protocol for utilizing STAT3-IN-1 in immunofluorescence assays to qualitatively and quantitatively assess its impact on STAT3 subcellular localization.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of a ligand, such as IL-6, to its cell surface receptor. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, which translocate into the nucleus and bind to the promoter regions of target genes, thereby initiating their transcription. These target genes are involved in various cellular functions, including cell cycle progression, survival, and angiogenesis.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cell line known to have an active STAT3 signaling pathway (e.g., HeLa, A549, MDA-MB-231).

-

STAT3-IN-1 (prepared in DMSO)

-

Cytokine: Interleukin-6 (IL-6) or other appropriate STAT3 activator.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.

-

Primary Antibody: Rabbit anti-STAT3 polyclonal antibody (or a validated monoclonal antibody).

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

-

Antifade Mounting Medium

-

Glass coverslips and microscope slides

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence or confocal microscope

Experimental Workflow

Application Notes and Protocols: STAT3-IN-1 for Studying Chemoresistance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing STAT3-IN-1, a selective and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), to investigate and potentially overcome chemoresistance in cancer cells.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1] In numerous cancers, the constitutive activation of the STAT3 signaling pathway is a key driver of tumor progression, metastasis, and the development of resistance to chemotherapy.[2][3] Activated STAT3 promotes the transcription of a wide array of genes that contribute to a chemoresistant phenotype, including anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1, Survivin), cell cycle regulators (e.g., Cyclin D1), and proteins involved in angiogenesis and invasion (e.g., VEGF, MMPs).[4][5][6]

STAT3-IN-1 is a potent and selective small molecule inhibitor that targets STAT3.[7][8] By inhibiting STAT3, STAT3-IN-1 can block the transcription of these downstream target genes, thereby inducing apoptosis and potentially reversing chemoresistance in cancer cells.[7][8] These application notes detail the mechanism of STAT3-IN-1, provide quantitative data on its efficacy, and offer detailed protocols for key experiments to study its effects on chemoresistant cancer cells.

Mechanism of Action

STAT3 is typically activated by phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs), in response to cytokines and growth factors.[1][9] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription.[9][10]

STAT3-IN-1 functions by inhibiting STAT3 activity, leading to a downstream reduction in the expression of genes that promote cell survival and proliferation.[8] This inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of STAT3-IN-1 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 1.82 | [7][8] |

| MDA-MB-231 | Breast Cancer | 2.14 | [7][8] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [11] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [11] |

Table 1: IC50 Values of STAT3-IN-1 in Various Cancer Cell Lines.

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| MDA-MB-231 | Control (DMSO) | 3.0 | [8] |

| MDA-MB-231 | STAT3-IN-1 (1 µM) | 9.0 | [8] |

| MDA-MB-231 | STAT3-IN-1 (2 µM) | 11.2 | [8] |

| MDA-MB-231 | STAT3-IN-1 (5 µM) | 20.9 | [8] |

| MDA-MB-231 | STAT3-IN-1 (8 µM) | 43.3 | [8] |

| MDA-MB-231 | STAT3-IN-1 (10 µM) | 85.2 | [8] |

Table 2: Induction of Apoptosis by STAT3-IN-1 in MDA-MB-231 Cells.

Visualizations

Caption: STAT3 signaling pathway and the inhibitory action of STAT3-IN-1.

Caption: Workflow for studying chemoresistance using STAT3-IN-1.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is for assessing the effect of STAT3-IN-1 on the viability of chemoresistant and parental cancer cells.

Materials:

-

96-well plates

-

Chemoresistant and parental cancer cell lines

-

Complete culture medium

-

STAT3-IN-1 (dissolved in DMSO)

-

Chemotherapeutic agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate overnight to allow for cell attachment.[2]

-

Treatment:

-

MTT/XTT Addition:

-

Absorbance Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with STAT3-IN-1.

Materials:

-

6-well plates

-

Chemoresistant and parental cancer cell lines

-

Complete culture medium

-

STAT3-IN-1 (dissolved in DMSO)

-

Chemotherapeutic agent

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chemotherapeutic agent, STAT3-IN-1, or a combination for the desired time period (e.g., 24, 48 hours).[12]

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[12]

Protocol 3: Western Blot Analysis

This protocol is for detecting the levels of phosphorylated STAT3 (p-STAT3), total STAT3, and downstream target proteins.

Materials:

-

Cell culture dishes

-

Chemoresistant and parental cancer cell lines

-

Complete culture medium

-

STAT3-IN-1 (dissolved in DMSO)

-

Chemotherapeutic agent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-STAT3 Tyr705, total STAT3, Bcl-xL, Survivin, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Lysis: Treat cells as described previously. Wash cells with cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Detection:

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]

Troubleshooting

-

Low STAT3-IN-1 Solubility: Ensure fresh DMSO is used for preparing the stock solution as moisture can reduce solubility.[7] For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be necessary.[7]

-

High Background in Western Blots: When using phospho-antibodies, using 5% BSA in TBST for blocking is often recommended to reduce background noise.[1]

-

Variability in Cell Viability Assays: Ensure consistent cell seeding density and incubation times. Optimize the concentration of STAT3-IN-1 and the chemotherapeutic agent for each cell line.

By following these application notes and protocols, researchers can effectively utilize STAT3-IN-1 as a tool to investigate the role of STAT3 in chemoresistance and to evaluate its potential as a therapeutic agent to overcome drug resistance in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

STAT3-IN-1 solubility and formulation issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of STAT3-IN-1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for dissolving STAT3-IN-1?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of STAT3-IN-1.[1][2][3] Solubility in DMSO is reported to be high, with values ranging from 32 mg/mL to 125 mg/mL.[1][2][3] For optimal results, use fresh, moisture-free DMSO.[2]

Q2: My STAT3-IN-1 is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[1][3] Ensure the cap is tightly sealed to prevent solvent evaporation.

Q3: I observed precipitation when diluting my STAT3-IN-1 DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue due to the hydrophobic nature of STAT3-IN-1. To avoid this, it is crucial to prepare a working solution using a formulation that includes co-solvents. For in vitro experiments, it is recommended to prepare fresh working solutions and add them to the culture medium dropwise while vortexing to ensure rapid and even distribution. For in vivo studies, specific formulations are required (see Q4 and the In Vivo Formulation Protocol).

Q4: How should I prepare STAT3-IN-1 for in vivo animal studies?

A4: Due to its poor water solubility, a specific formulation is necessary for in vivo administration. A common method involves using a combination of DMSO, PEG300, Tween-80, and saline.[2][4] Another option for oral administration is a suspension in corn oil.[2] It is recommended to prepare these formulations fresh on the day of use.[4] For detailed steps, refer to the "In Vivo Formulation Protocol" section.

Q5: What are the recommended storage conditions for STAT3-IN-1 powder and stock solutions?

A5: The powdered form of STAT3-IN-1 should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 32 - 125 | 67.29 - 262.86 | Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[1][2][3] |

| Ethanol | 14 | - | Data from a single source.[2] |

| Water | Insoluble | - | STAT3-IN-1 is practically insoluble in water.[2] |

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the required amount of STAT3-IN-1 powder (Molecular Weight: 475.53 g/mol ).[1]

-

Dissolving: Add the appropriate volume of high-purity DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.76 mg of STAT3-IN-1 in 1 mL of DMSO.

-

Enhancing Solubility: If the compound does not dissolve completely, gently warm the vial to 37°C and sonicate for 10-15 minutes.

-

Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[2]

Protocol for In Vitro Working Solution Preparation

-

Thawing: Thaw a vial of the STAT3-IN-1 DMSO stock solution at room temperature.

-

Dilution: Directly before use, dilute the stock solution to the final desired concentration in your cell culture medium. It is recommended to add the stock solution to the medium in a dropwise manner while gently agitating the medium to ensure rapid mixing and minimize precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A solvent control group should be included in your experiments.

Protocol for In Vivo Formulation (PEG300/Tween-80/Saline)

This protocol is adapted from formulations provided by suppliers and is suitable for intraperitoneal or oral administration.[2][4]

-

Initial Dilution: Start with your concentrated STAT3-IN-1 stock solution in DMSO.

-

Adding Co-solvent: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution (e.g., 62.5 mg/mL). Mix thoroughly until the solution is clear.[4]

-

Adding Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.[4]

-

Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.[4]

-

Administration: Use the freshly prepared formulation for administration to animals. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visual Guides

STAT3 Signaling Pathway and Inhibition by STAT3-IN-1

Caption: STAT3 signaling pathway and the inhibitory action of STAT3-IN-1.

Experimental Workflow for STAT3-IN-1 Use

Caption: General experimental workflow for using STAT3-IN-1.

Troubleshooting Logic for Solubility Issues

Caption: Decision tree for troubleshooting STAT3-IN-1 solubility problems.

References

STAT3-IN-1 stability in DMSO and culture media

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the STAT3 inhibitor, STAT3-IN-1, in DMSO and cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of STAT3-IN-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the powdered form of STAT3-IN-1?

A1: The powdered (solid) form of STAT3-IN-1 should be stored at -20°C for up to 3 years. Before use, it is recommended to bring the vial to room temperature in a desiccator to prevent condensation, which could affect the stability of the compound.

Q2: What is the recommended solvent for preparing STAT3-IN-1 stock solutions?

A2: The recommended solvent for STAT3-IN-1 is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound.

Q3: What is the stability of STAT3-IN-1 in DMSO stock solutions?

A3: STAT3-IN-1 stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C. To maintain the integrity of the stock solution, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How stable is STAT3-IN-1 in aqueous culture media?

Q5: What are the signs of STAT3-IN-1 degradation?

A5: Signs of compound instability can include a decrease in its biological activity, changes in the color of the solution, or the appearance of precipitate. If you suspect degradation, it is advisable to use a fresh aliquot of the stock solution or newly prepared compound.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Loss of STAT3-IN-1 activity in my assay. | Chemical degradation of the compound in the stock solution or working solution. | Assess the purity of your stock solution using methods like HPLC or mass spectrometry. Prepare fresh working solutions from a new aliquot for each experiment. Consider performing a stability test of the compound under your specific experimental conditions. |

| Precipitation of STAT3-IN-1 in culture media. | Poor solubility of the compound at the working concentration in an aqueous environment. | Ensure the final DMSO concentration in the culture media is kept low, generally below 0.1% (v/v), to minimize toxicity and solubility issues. When diluting the DMSO stock solution, add it to the culture media with vigorous vortexing to ensure rapid and even dispersion. |

| Inconsistent experimental results. | Repeated freeze-thaw cycles of the DMSO stock solution leading to degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. |

Recommended Storage and Handling of STAT3-IN-1

| Form | Solvent | Storage Temperature | Duration | Key Recommendations |

| Powder | N/A | -20°C | 3 years | Store in a desiccator to prevent moisture absorption. |

| Stock Solution | DMSO | -80°C | 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |

| Stock Solution | DMSO | -20°C | 1 month | Suitable for short-term storage. Aliquot to prevent repeated freeze-thaw cycles. |

| Working Solution | Culture Media | 37°C | For immediate use | Prepare fresh for each experiment due to limited stability in aqueous solutions. |

Experimental Protocols

Protocol for Assessing the Stability of STAT3-IN-1 in Solution

This protocol outlines a general method for determining the stability of STAT3-IN-1 in a chosen solvent or culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

-

STAT3-IN-1

-

Anhydrous DMSO

-

Desired cell culture medium (e.g., DMEM, RPMI-1640)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Temperature-controlled incubator

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a Stock Solution: Dissolve a known amount of STAT3-IN-1 in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the test solvent (DMSO or culture medium).

-

Initial Analysis (Time = 0): Immediately after preparation, take an aliquot of the test solution and analyze it using HPLC to determine the initial concentration and purity of STAT3-IN-1. This will serve as your baseline.

-

Incubation: Place the remaining test solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C for culture medium, or room temperature for DMSO).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), take aliquots of the test solution and analyze them by HPLC.

-

Data Analysis: For each time point, calculate the percentage of STAT3-IN-1 remaining relative to the initial concentration at Time = 0. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade that transmits signals from cytokines and growth factors from the cell surface to the nucleus. Ligand binding to receptors leads to JAK activation, which in turn phosphorylates STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.